7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylthiobenzoyl chloride with ethylenediamine, followed by cyclization to form the benzodiazepine core. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. Additionally, it may interact with other pathways and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other benzodiazepines and may contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
7-amino-3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-18-5-4-10-12(17)14-9-3-2-7(13)6-8(9)11(16)15-10/h2-3,6,10H,4-5,13H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUUAPVOCVTARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC2=C(C=C(C=C2)N)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.